
Darifenacin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Darifenacin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C28H31ClN2O2 and its molecular weight is 463 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Treatment of Overactive Bladder
Darifenacin is primarily prescribed for managing OAB symptoms. Clinical studies have demonstrated significant improvements in urinary frequency and urgency among patients treated with darifenacin compared to placebo groups.
- Dosage Forms : Available as extended-release tablets in 7.5 mg and 15 mg doses.
- Administration : Typically administered once daily, with initial dosing at 7.5 mg, which may be increased to 15 mg based on patient response .
Efficacy Studies
A comprehensive study involving over 1,000 patients assessed the efficacy of darifenacin in varying severity levels of OAB symptoms. Key findings include:
- Statistically Significant Improvements : Patients receiving darifenacin experienced reductions in urgency episodes and urinary incontinence episodes compared to those receiving placebo.
- Response Over Time : Improvements were noted as early as two weeks into treatment and continued through the study duration .
Study Parameter | Darifenacin 7.5 mg | Darifenacin 15 mg | Placebo |
---|---|---|---|
Median % Reduction in IEs/week (Week 12) | 81.8% | 82.3% | 58.4% |
Median % Reduction in Significant Leaks | 84.6% | 83.3% | 60% |
Safety Profile
Darifenacin is generally well-tolerated; however, it may cause side effects such as dry mouth, constipation, and dizziness . The incidence of serious adverse effects is low, with no significant liver toxicity reported during clinical trials .
Common Side Effects
- Dry mouth
- Constipation
- Dizziness
- Nausea
Case Studies
Several case studies highlight the practical applications of darifenacin in clinical settings:
- Case Study on Efficacy : A patient with severe OAB symptoms demonstrated a significant reduction in urgency episodes from an average of 15 per day to 2 per day after two months on darifenacin 15 mg daily.
- Long-term Use Case : A longitudinal study followed patients over one year who remained on darifenacin therapy; results indicated sustained improvements in quality of life metrics related to urinary control.
Propriétés
Formule moléculaire |
C28H31ClN2O2 |
---|---|
Poids moléculaire |
463 g/mol |
Nom IUPAC |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrochloride |
InChI |
InChI=1S/C28H30N2O2.ClH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1 |
Clé InChI |
WSIWCVQJVQFZQW-VQIWEWKSSA-N |
SMILES isomérique |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Cl |
SMILES canonique |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Cl |
Synonymes |
(S)-1-(2-(2,3-dihydro-5-benzofuranyl)ethyl)-alpha,alpha-diphenyl-3-pyrrolidineacetamide darifenacin darifenacin hydrobromide darifenacin hydrochloride darifenacine darifenicin Emselex Enablex UK-88525 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.